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Abstract
(Z)-Fluoxastrobin is a prominent member of the strobilurin class of fungicides, a group of

agrochemicals inspired by a natural product from the fungus Strobilurus tenacellus.[1][2] This

technical guide provides a comprehensive overview of the discovery, synthesis, and

mechanism of action of (Z)-Fluoxastrobin. It details the synthetic pathways, provides

experimental protocols for key steps, and presents its biological activity through a summary of

its fungicidal efficacy. The document also illustrates the underlying biochemical pathway

inhibited by this class of compounds and the logical workflow from synthesis to biological

evaluation.

Introduction: The Rise of Strobilurin Fungicides
The discovery of strobilurins marked a significant advancement in the development of

fungicides for agricultural crop protection.[3] The first natural strobilurins, Strobilurin A and B,

were isolated from the mycelium of the fungus Strobilurus tenacellus.[2][4] These natural

compounds exhibited potent antifungal activity but were often limited by their instability in light.

This led to extensive research and development by agrochemical companies to create

synthetic analogues with improved photostability and a broader spectrum of activity.[1]

Fluoxastrobin, developed by Bayer CropScience, is a second-generation strobilurin fungicide.

[5] Like other strobilurins, its primary mechanism of action is the inhibition of mitochondrial
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respiration in fungi.[6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome

bc1 complex (Complex III) in the mitochondrial electron transport chain.[4] This binding blocks

the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of

ATP and ultimately leading to fungal cell death.[2]

This guide focuses on the (Z)-isomer of Fluoxastrobin, providing a detailed examination of its

chemical synthesis and biological significance.

Chemical Synthesis of (Z)-Fluoxastrobin
The synthesis of (Z)-Fluoxastrobin is a multi-step process that involves the preparation of two

key intermediates, which are then coupled to form the final product. The overall synthetic

scheme is presented below, followed by detailed experimental protocols for the key reactions.

A plausible synthetic pathway for (Z)-Fluoxastrobin involves the initial synthesis of two key

intermediates: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (I-1) and (Z)-(5,6-dihydro-1,4,2-

dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (I-2). These intermediates are then

coupled to yield (Z)-Fluoxastrobin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bohrium.com/paper-details/design-synthesis-and-fungicidal-evaluation-of-novel-pyraclostrobin-analogues/813068369023467521-6050
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384428/
https://www.rsc.org/suppdata/cc/c3/c3cc48461k/c3cc48461k.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Intermediate I-1 Synthesis of Intermediate I-2 Final Coupling Reaction

4,6-dichloro-5-fluoropyrimidine

4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine

Reaction

2-chlorophenol Benzofuran-3(2H)-one O-methyl oxime

(2Z,3Z)-2,3-benzofuran-dione
O3-methyl dioxime

n-butyl nitrite or
tert-butyl nitrite

(2Z,3Z)-benzofuran-2,3-dione
O2-(2-hydroxyethyl) O3-methyl dioxime

2-haloethanol

(Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)
(2-hydroxyphenyl)methanone

O-methyl oxime

Acid Catalysis

(Z)-Fluoxastrobin

Intermediate I-1 Intermediate I-2

Click to download full resolution via product page

Caption: Synthetic pathway for (Z)-Fluoxastrobin.

Experimental Protocols
Protocol 2.1.1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate I-1)

This procedure is based on the general reaction described in patent literature. In a suitable

reaction vessel, 4,6-dichloro-5-fluoropyrimidine is reacted with 2-chlorophenol. The reaction is

typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic

solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the

nucleophilic aromatic substitution. Upon completion, the reaction mixture is worked up by

filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.

The crude product can be purified by crystallization or chromatography.
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Protocol 2.1.2: Synthesis of (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone

O-methyl oxime (Intermediate I-2)

The synthesis of this intermediate can be adapted from procedures for the (E)-isomer. The

process starts with the reaction of benzofuran-3(2H)-one O-methyl oxime with a nitrite, such as

n-butyl nitrite or tert-butyl nitrite, in the presence of a metal alkoxide to form (2Z,3Z)-2,3-

benzofuran-dione O3-methyl dioxime. This intermediate is then reacted with a 2-haloethanol

(e.g., 2-chloroethanol or 2-bromoethanol) to yield (2Z,3Z)-benzofuran-2,3-dione O2-(2-

hydroxyethyl) O3-methyl dioxime. The final step involves an acid-catalyzed rearrangement and

cyclization of this product to form the desired (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-

hydroxyphenyl)methanone O-methyl oxime. The product is typically isolated by filtration.

Protocol 2.1.3: Synthesis of (Z)-Fluoxastrobin

(Z)-Fluoxastrobin is synthesized by the reaction of 4-chloro-6-(2-chlorophenoxy)-5-

fluoropyrimidine (Intermediate I-1) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-

hydroxyphenyl)methanone O-methyl oxime (Intermediate I-2). The reaction is carried out in a

suitable solvent, such as acetonitrile, DMF, or DMSO, in the presence of a base to facilitate the

coupling. The reaction temperature can range from ambient to elevated temperatures (e.g., 40-

80 °C). After the reaction is complete, the crude (Z)-Fluoxastrobin is isolated. It is important to

note that (Z)-Fluoxastrobin can be isomerized to the more stable (E)-isomer under certain

conditions, such as in the presence of an acid catalyst (e.g., methanesulfonic acid, sulfuric

acid, or phosphoric acid).

Characterization Data
While a comprehensive, publicly available dataset of the spectroscopic data for (Z)-

Fluoxastrobin is limited, the following table summarizes the expected and reported data for the

final product and key intermediates.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Expected ¹H
NMR
Signals

Expected
¹³C NMR
Signals

Expected
Mass
Spectrum
(m/z)

(Z)-

Fluoxastrobin

C₂₁H₁₆ClFN₄

O₅
458.83

Aromatic

protons,

OCH₃, OCH₂,

CH₂

Aromatic

carbons,

C=N, C=O,

OCH₃, OCH₂,

CH₂

[M+H]⁺ at

459.08

I-1
C₁₀H₅Cl₂FN₂

O
263.07

Aromatic

protons

Aromatic

carbons,

pyrimidine

carbons

[M+H]⁺ at

262.98

I-2 C₁₁H₁₂N₂O₄ 236.23

Aromatic

protons,

OCH₃, OCH₂,

CH₂

Aromatic

carbons,

C=N, C=O,

OCH₃, OCH₂,

CH₂

[M+H]⁺ at

237.08

Biological Activity and Mechanism of Action
(Z)-Fluoxastrobin exhibits broad-spectrum fungicidal activity against a variety of plant

pathogens. Its primary mode of action is the inhibition of mitochondrial respiration, a vital

process for energy production in fungal cells.

Mechanism of Action: Inhibition of the Cytochrome bc1
Complex
The electron transport chain in mitochondria is composed of several protein complexes. (Z)-

Fluoxastrobin specifically targets Complex III, also known as the cytochrome bc1 complex. It

binds to the Qo (Quinone outside) site of this complex, which is responsible for oxidizing

ubiquinol. This binding event blocks the electron flow from ubiquinol to cytochrome c, which in

turn halts the pumping of protons across the inner mitochondrial membrane. The disruption of
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the proton gradient prevents the synthesis of ATP by ATP synthase, leading to a depletion of

cellular energy and ultimately, the death of the fungal cell.
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Caption: Mechanism of action of (Z)-Fluoxastrobin.

Fungicidal Spectrum and Efficacy
(Z)-Fluoxastrobin is effective against a wide range of fungal pathogens in various crops. The

efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀) or

half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the

fungicide that inhibits a specific biological process (e.g., mycelial growth, spore germination) by

50%. While specific EC₅₀ values for the (Z)-isomer are not readily available in a comprehensive

table in the public domain, the following table provides a representative range of activity for

fluoxastrobin against key pathogens.
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Fungal Pathogen Common Disease Crop
Representative
EC₅₀ (µg/mL)

Alternaria solani Early Blight Potato, Tomato 0.01 - 1.0

Pyricularia oryzae Rice Blast Rice 0.1 - 5.0

Puccinia triticina Leaf Rust Wheat 0.05 - 2.0

Sclerotinia

sclerotiorum
White Mold Canola, Soybean 0.1 - 10.0

Rhizoctonia solani Rhizoctonia Root Rot Various 0.5 - 15.0

Note: The EC₅₀ values are indicative and can vary depending on the specific isolate,

experimental conditions, and whether the tested compound is the (Z)- or (E)-isomer.

Experimental and Developmental Workflow
The discovery and development of a new fungicide like (Z)-Fluoxastrobin follows a structured

workflow, from initial synthesis to final product registration. This process involves a continuous

feedback loop between chemical synthesis, biological screening, and optimization.
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Caption: Experimental workflow for fungicide discovery.
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Conclusion
(Z)-Fluoxastrobin is a testament to the success of synthetic chemistry in improving upon

nature's templates. Its development from the natural strobilurins has provided the agricultural

industry with a powerful tool for managing a wide range of devastating fungal diseases. A

thorough understanding of its synthesis, mechanism of action, and biological activity is crucial

for its effective and sustainable use in crop protection. This technical guide has provided a

detailed overview of these key aspects, offering valuable information for researchers and

professionals in the field of drug and pesticide development. Further research into the specific

biological activity of the (Z)-isomer and the development of novel synthetic routes will continue

to be areas of interest in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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